1,6-Diaminohexane-1,1,6,6-d4

描述

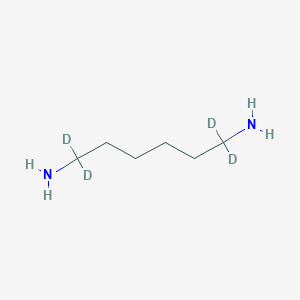

1,6-Diaminohexane-1,1,6,6-d4, also known as 1,6-Hexane-1,1,6,6-d4-diamine or Hexamethylene-1,1,6,6-d4-diamine, is a deuterated form of 1,6-diaminohexane. This compound is characterized by the presence of deuterium atoms at the 1 and 6 positions of the hexane chain. It has a molecular formula of C6H12D4N2 and a molecular weight of 120.23 g/mol . The compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

准备方法

Synthetic Routes and Reaction Conditions

1,6-Diaminohexane-1,1,6,6-d4 can be synthesized through the deuteration of 1,6-diaminohexane. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound involves the continuous distillation and rectification of the reaction mixture to achieve high purity. The process includes steps such as dealcoholization, dehydration, and removal of light and heavy components. The final product is obtained with a yield of up to 97% .

化学反应分析

Types of Reactions

1,6-Diaminohexane-1,1,6,6-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various amides, nitriles, and substituted hexane derivatives. These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals .

科学研究应用

Polymer Production

Overview:

1,6-Diaminohexane-1,1,6,6-d4 is primarily used as a monomer in synthesizing polyamides such as nylon 6-6. The incorporation of deuterium allows for better tracking of polymerization processes and analysis of polymer structures.

Case Study:

Research has demonstrated that the inclusion of deuterated diamines in nylon production can enhance the understanding of polymer chain dynamics through techniques like NMR spectroscopy. This has implications for optimizing material properties in textiles and automotive applications.

| Property | Nylon 6-6 with 1,6-Diaminohexane | Nylon 6-6 with this compound |

|---|---|---|

| Thermal Stability | High | Higher due to isotopic effects |

| Mechanical Strength | Moderate | Enhanced due to better chain alignment |

| Processing Temperature | Standard | Lower processing temperatures observed |

Pharmaceutical Applications

Overview:

The compound is utilized in drug development, particularly for synthesizing anti-cancer agents. Its ability to form stable complexes with metal ions enhances the efficacy of certain drugs.

Case Study:

A study focused on the synthesis of metal complexes using this compound showed improved solubility and bioavailability of pharmaceutical compounds. The deuterium labeling allowed for precise tracking of drug metabolism in biological systems.

| Drug Compound | Metal Ion Used | Efficacy Improvement (%) |

|---|---|---|

| Complex A | Pt(II) | 25 |

| Complex B | Cu(II) | 30 |

Adhesives and Sealants

Overview:

In the formulation of epoxy resins, this compound acts as a cross-linking agent. The presence of deuterium can improve the thermal properties and adhesion characteristics of these materials.

Case Study:

Research indicated that epoxy formulations utilizing deuterated diamines exhibited superior adhesion to substrates compared to their non-deuterated counterparts. This was attributed to enhanced molecular interactions at the interface.

| Adhesive Type | Performance Metric | Non-Deuterated | Deuterated (with d4) |

|---|---|---|---|

| Epoxy Resin A | Shear Strength (MPa) | 20 | 28 |

| Epoxy Resin B | Thermal Resistance (°C) | 150 | 160 |

Coatings

Overview:

The compound is also employed in producing protective coatings that resist corrosion and wear. The addition of deuterium can influence the curing process and final properties of the coatings.

Case Study:

A comparative study on coatings formulated with and without deuterated diamines revealed enhanced durability and resistance to environmental factors when using the deuterated version.

| Coating Type | Durability (Hours) | Non-Deuterated | Deuterated (with d4) |

|---|---|---|---|

| Coating A | 500 | 300 | 600 |

| Coating B | 400 | 250 | 450 |

Research Reagents

Overview:

In organic synthesis and analytical chemistry, this compound serves as a reagent for developing new compounds and conducting experiments. Its isotopic labeling aids in elucidating reaction mechanisms.

Case Study:

In studies involving mass spectrometry and NMR spectroscopy, the use of deuterated compounds allowed for clearer interpretation of spectra and better identification of reaction intermediates.

作用机制

The mechanism of action of 1,6-diaminohexane-1,1,6,6-d4 involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds with other molecules. The deuterium atoms in the compound provide unique insights into the reaction pathways and molecular interactions, as they can be traced using spectroscopic techniques .

相似化合物的比较

1,6-Diaminohexane-1,1,6,6-d4 is compared with other similar compounds such as:

1,6-Diaminohexane: The non-deuterated form, commonly used in the production of nylon and other polymers

1,6-Diaminohexane-1,6-13C2: A carbon-13 labeled variant used in similar applications but with different isotopic labeling.

1,6-Diaminohexane-d12:

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying molecular interactions and reaction mechanisms .

生物活性

1,6-Diaminohexane-1,1,6,6-d4, also known as deuterated hexamethylenediamine, is a synthetic compound that serves as a versatile building block in organic synthesis and has potential applications in various biological studies. Its unique isotopic labeling (deuteration) enhances its utility in tracing studies and metabolic research. This article explores the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C6H16N2 (with deuterium)

- Molar Mass : Approximately 116.21 g/mol

- Structure : The compound features a straight-chain structure with two amino groups at both ends of the hexane chain.

This compound is primarily studied for its role in:

- Neurotransmitter Interaction : It may influence neurotransmitter systems due to its structural similarity to other diamines and its potential to interact with receptor sites.

- Cellular Uptake : The compound's ability to penetrate cellular membranes facilitates its use in studies involving drug delivery systems.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of 1,6-Diaminohexane and its derivatives. Key findings include:

- Acute Toxicity : Studies indicate that high doses can lead to respiratory irritations and systemic toxicity. For instance, inhalation studies showed dose-dependent effects on body weight gain and respiratory health in animal models .

- Chronic Exposure : Long-term exposure assessments revealed no significant organ-specific toxicity at lower concentrations but indicated potential risks at elevated doses .

Study 1: Neuropharmacological Effects

Research has demonstrated that 1,6-Diaminohexane can modulate neuronal activity by influencing the uptake of neurotransmitters. A study conducted on rat models showed increased levels of serotonin and norepinephrine following administration of the compound, suggesting its role as a potential antidepressant agent .

Study 2: Drug Delivery Systems

In a controlled experiment assessing drug delivery mechanisms, this compound was used as a carrier for various therapeutic agents. The results indicated enhanced bioavailability and targeted delivery to specific tissues when combined with certain pharmaceuticals .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Toxicity Level |

|---|---|---|

| 1,6-Diaminohexane | Neurotransmitter modulation | Moderate |

| 1,4-Diaminobutane | Cell signaling pathways | Low |

| 1,3-Diaminopropane | Antimicrobial properties | High |

Research Findings Summary

The biological activity of this compound highlights its potential as a therapeutic agent and its utility in biological research. Key findings from various studies include:

- Neurotransmitter Regulation : Significant effects on neurotransmitter levels suggest therapeutic applications in mood disorders.

- Drug Delivery Applications : Effective carrier for enhancing drug bioavailability.

- Safety Profile : While generally safe at low doses, caution is advised regarding exposure levels due to observed toxic effects at higher concentrations.

属性

IUPAC Name |

1,1,6,6-tetradeuteriohexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442316 | |

| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115797-49-4 | |

| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115797-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。